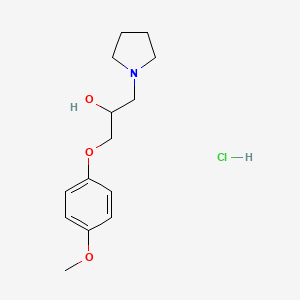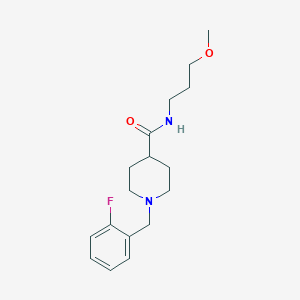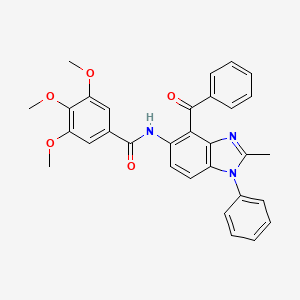![molecular formula C14H20ClNO B5163822 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride, also known as BMAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMAP is a synthetic compound that is structurally similar to natural products found in marine sponges.
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of cell death. This compound also inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are processes that contribute to the spread of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that this compound may exhibit cytotoxic effects on normal cells at high concentrations.
Future Directions
For 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride research include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method involves a multi-step process, and the mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases. This compound has been found to induce cell death in cancer cells and inhibit their migration and invasion. While there are advantages and limitations for using this compound in lab experiments, future directions for research include investigating its potential as a combination therapy and exploring its potential for treating other diseases.
Synthesis Methods
The synthesis of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves a multi-step process that includes the reaction of benzylmagnesium chloride with 2-methyl-3-butyn-2-ol, followed by the reaction of the resulting product with methylamine. The final step involves the addition of hydrochloric acid to yield this compound.
Scientific Research Applications
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride has been investigated for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13;/h4-6,8-9,16H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYHWOTSUXTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)


![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)

![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
